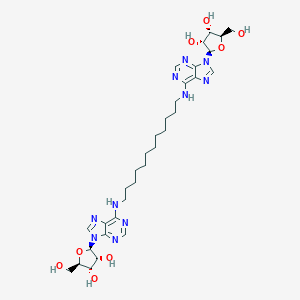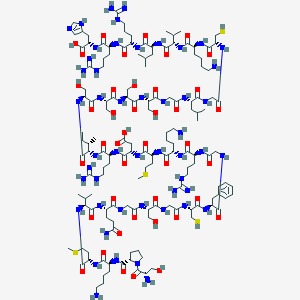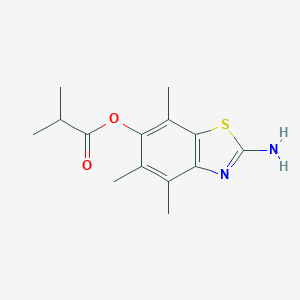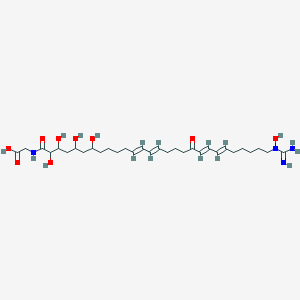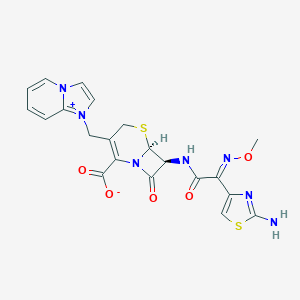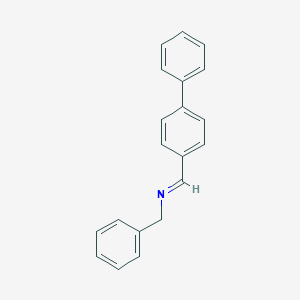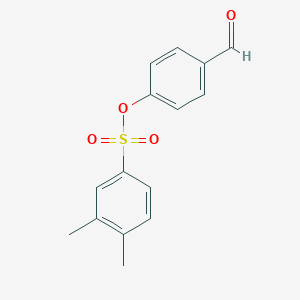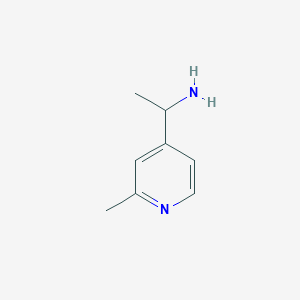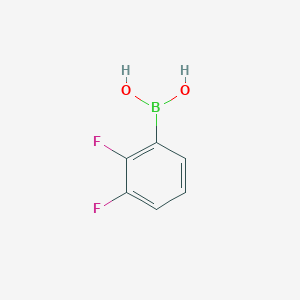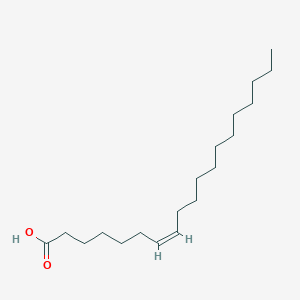
7Z-nonadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7Z-nonadecenoic acid, also known as cis-7-nonadecenoic acid, is a type of unsaturated fatty acid. Its studies are closely related to those of similar fatty acids like cis- and trans-7-octadecenoic acids. These compounds have been synthesized and analyzed to understand their chemical and physical properties, which can contribute to various fields such as biochemistry and industrial chemistry (Fusari, Greenlee, & Brown, 1951).
Synthesis Analysis
The synthesis of cis- and trans-7-octadecenoic acids, closely related to 7Z-nonadecenoic acid, involves methods that confirm their molecular structures without doubt. This includes the synthesis of various intermediate compounds and derivatives to better understand the reactions and properties of these fatty acids (Fusari, Greenlee, & Brown, 1951).
Molecular Structure Analysis
The molecular structure of these fatty acids, including the 7Z-nonadecenoic acid, is crucial for understanding their chemical behavior. X-ray analysis, spectral data, and other methods are used to determine the configurations, bonding, and overall structure, which are essential for their properties and reactions (Fujisawa et al., 1985).
Chemical Reactions and Properties
The reactivity and chemical behavior of 7Z-nonadecenoic acid are influenced by its molecular structure. Studies on similar fatty acids show how the double bond position affects their reactivity, including photooxidation and enzymatic transformations, leading to the formation of various products and intermediates (Oliw et al., 2011).
Physical Properties Analysis
Physical properties such as melting points and crystallization behavior are influenced by the molecular structure of fatty acids like 7Z-nonadecenoic acid. These properties are studied using techniques like differential scanning calorimetry, X-ray diffractometry, and optical microscopy, providing insights into their stability, polymorphism, and phase behavior (Yoshimoto, Suzuki, & Sato, 1991).
Chemical Properties Analysis
The chemical properties, including the reactivity towards different types of chemical reactions like oxidation, hydrogenation, and others, define the applications and functionality of 7Z-nonadecenoic acid. Studies demonstrate how the unsaturation and position of functional groups impact these properties, influencing their biological and industrial applications (Hou et al., 1992).
Scientific Research Applications
Pest Management
7Z-nonadecenoic acid, and related compounds have been explored for their potential in pest management. For instance, a study on (7Z)-Tricosene highlighted its role in enhancing the effectiveness of pheromone traps for the raspberry bud moth, a pest of commercial berry crops. The research suggested that combining (7Z)-Tricosene with (7Z)-nonadecen-11-one significantly increased male moth trap catch rates, suggesting a synergistic effect beneficial for monitoring and managing this pest population (Twidle, Barker, & Suckling, 2020).
Synthetic Chemistry
In synthetic chemistry, 7Z-nonadecenoic acid derivatives have been synthesized for various applications. Novel fatty acids , including monounsaturated nonadecenoic acids, were identified and synthesized from the Siphonarid limpet, showcasing the diversity and potential utility of these compounds in developing new chemical entities (Carballeira, Cruz, Hill, De Voss, & Garson, 2001). Another study focused on the stereocontrolled synthesis of 7-cis-retinoids, demonstrating the utility of 7Z-nonadecenoic acid and its analogs in creating compounds with potential applications in pharmaceuticals and materials science (Álvarez, Domínguez, & de Lera, 2001).
Microbiology and Biotechnology
Research into the microbiological applications of 7Z-nonadecenoic acid and related compounds has also been significant. A study on the antibacterial activity of a hydroxy fatty acid, closely related to 7Z-nonadecenoic acid, against plant pathogenic bacteria demonstrated its potential as a natural antibacterial agent. This compound showed strong activity across various bacterial strains, indicating its usefulness in plant protection and disease management (Sohn, Bae, Hou, & Kim, 2013).
properties
IUPAC Name |
(Z)-nonadec-7-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSJMRUSWQBXNI-SEYXRHQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7Z-nonadecenoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)
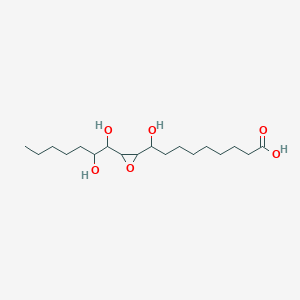
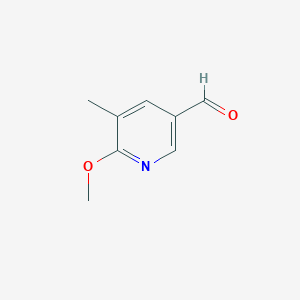
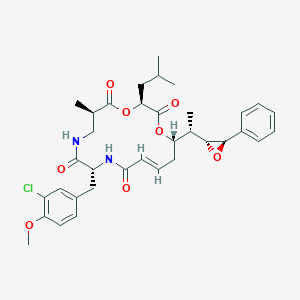
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)
